molecular formula C17H17N3O2S B3855638 [3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

Cat. No.: B3855638
M. Wt: 327.4 g/mol
InChI Key: KPMSLAASPVENBM-UHFFFAOYSA-N
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Description

[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone is an organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino and dimethylamino groups, as well as a methanone group attached to a methoxyphenyl ring. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of substituted 2-thioxopyridine-3-carbonitrile intermediates. The reaction conditions often include the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20(2)12-8-9-19-17-13(12)14(18)16(23-17)15(21)10-4-6-11(22-3)7-5-10/h4-9H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMSLAASPVENBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=C(SC2=NC=C1)C(=O)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Reactant of Route 2
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[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Reactant of Route 3
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[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Reactant of Route 4
[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Reactant of Route 5
[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Reactant of Route 6
[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

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